Technical Whitepaper: Chemical, Physical, and Synthetic Profiling of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine
Technical Whitepaper: Chemical, Physical, and Synthetic Profiling of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine
Executive Summary
In modern medicinal chemistry, bicyclic heteroaromatic systems serve as foundational pharmacophores for targeted therapeutics. Among these, the 3,4-dihydro-2H-1,4-benzoxazine scaffold is highly privileged, acting as a conformationally restricted bioisostere for indoles and quinolines. This whitepaper provides an in-depth technical analysis of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine (CAS: 1354953-75-5) .
By detailing its physicochemical properties, regioselective synthetic workflows, and downstream applications in kinase inhibition (specifically Spleen Tyrosine Kinase, or Syk), this guide serves as a comprehensive resource for drug development professionals and synthetic chemists.
Physicochemical Profiling & Structural Dynamics
The structural architecture of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine features a morpholine-like ring fused to an electron-rich benzene system. The N,N-dimethyl substitution at the C7 position significantly alters the electronic distribution of the aromatic ring, increasing the nucleophilicity of the secondary amine at the N4 position. This makes the N4 position an ideal synthetic handle for cross-coupling reactions.
Table 1: Core Physicochemical Properties
Data aggregated and verified against standard cheminformatics databases including the and .
| Property | Value | Mechanistic Significance |
| Chemical Name | N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine | Core nomenclature for library indexing. |
| CAS Number | 1354953-75-5 | Unique registry identifier. |
| Molecular Formula | C₁₀H₁₄N₂O | Defines elemental composition. |
| Molecular Weight | 178.235 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| SMILES | CN(C)c1ccc2NCCOc2c1 | Useful for computational docking and QSAR modeling. |
| InChIKey | UBRIHYSSFWNSFF-UHFFFAOYSA-N | Standardized hash for database cross-referencing. |
| Topological Polar Surface Area | 24.5 Ų | Highly lipophilic; indicates excellent Blood-Brain Barrier (BBB) penetration potential. |
| H-Bond Donors / Acceptors | 1 Donor (N4) / 3 Acceptors (O1, N4, N7) | Optimal for anchoring into kinase hinge regions. |
| Rotatable Bonds | 1 | High conformational rigidity minimizes entropic penalty upon target binding. |
Advanced Synthetic Workflow: Regioselective Functionalization
Direct reductive amination of 3,4-dihydro-2H-1,4-benzoxazin-7-amine often leads to undesired over-alkylation at the secondary N4 position. To ensure a self-validating, high-yield protocol, we employ a regioselective approach utilizing a tert-butyloxycarbonyl (Boc) protecting group at N4 prior to the functionalization of the C7 position.
Regioselective Synthesis Pathway
Figure 1: Step-by-step regioselective synthesis workflow utilizing orthogonal protection.
Step-by-Step Methodology
Step 1: Synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
-
Procedure: Dissolve 2-amino-5-nitrophenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and stir for 15 minutes at room temperature. Dropwise add 1,2-dibromoethane (1.5 eq). Elevate the temperature to 90°C and reflux for 12 hours.
-
Causality: K₂CO₃ acts as a mild base to deprotonate both the phenol and the primary amine, facilitating a tandem double nucleophilic substitution (Sₙ2) to close the morpholine ring. DMF is chosen for its high dielectric constant, which accelerates the Sₙ2 process.
Step 2: N4-Boc Protection
-
Procedure: Dissolve the intermediate in THF. Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 4 hours.
-
Causality: The secondary amine at N4 is nucleophilic. Protecting it with a Boc group is critical to prevent undesired methylation during Step 4. DMAP acts as a nucleophilic catalyst to accelerate the transfer of the Boc group.
Step 3: Nitro Reduction
-
Procedure: Dissolve the N-Boc protected intermediate in Methanol. Add 10% w/w Pd/C (0.1 eq). Purge the reaction vessel with H₂ gas and stir vigorously at room temperature for 6 hours. Filter through Celite.
-
Causality: Catalytic hydrogenation selectively reduces the aromatic nitro group to a primary aniline without cleaving the acid-sensitive Boc group or opening the benzoxazine ring.
Step 4: Reductive Amination
-
Procedure: To the resulting aniline in DCM, add 37% aqueous formaldehyde (3.0 eq) and stir for 30 minutes. Add Sodium triacetoxyborohydride (STAB, 3.0 eq) portion-wise. Stir for 12 hours.
-
Causality: Formaldehyde forms an iminium ion intermediate with the primary amine. STAB is explicitly selected over NaBH₄ because its electron-withdrawing acetoxy groups make it a milder reducing agent. It selectively reduces the iminium ion without reducing unreacted aldehydes, preventing side reactions.
Step 5: Deprotection and Isolation
-
Procedure: Treat the purified intermediate with 20% v/v Trifluoroacetic acid (TFA) in DCM for 2 hours. Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.
-
Causality: Acidic cleavage removes the Boc group, yielding the target N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine.
Analytical Validation Protocol
To ensure a self-validating system, the synthesized batch must be analytically verified against commercial standards (e.g., those provided by).
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: ESI+ mode, C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Expected Result: A singular sharp peak with an observed [M+H]⁺ mass-to-charge ratio of 179.1 m/z .
-
-
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):
-
N-CH₃ Protons: Singlet integrating to 6H at ~2.75 ppm.
-
Morpholine Ring Protons: Two distinct multiplets integrating to 2H each at ~4.10 ppm (C2, adjacent to oxygen) and ~3.30 ppm (C3, adjacent to nitrogen).
-
Aromatic Protons: An ABX spin system between 6.20 - 6.60 ppm, confirming the 1,2,4-trisubstituted benzene pattern.
-
Application in Targeted Therapeutics: Syk Kinase Inhibition
N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine is a critical building block in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. As detailed in , coupling the N4 position of this benzoxazine to an imidazopyrazine core yields potent inhibitors. Syk plays a pivotal role in immunoreceptor signaling, making these inhibitors highly valuable for treating allergic disorders, asthma, and B-cell malignancies.
Figure 2: Pharmacological intervention of the Syk signaling pathway via benzoxazine-derived inhibitors.
The secondary amine (N4) of the benzoxazine acts as a critical hydrogen bond donor to the backbone carbonyls in the hinge region of the Syk kinase ATP-binding pocket, while the N,N-dimethyl group projects into the solvent-exposed region, improving solubility and pharmacokinetic profiles.
References
-
Molport Database. "N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine (Molport-020-168-532)". Molport. URL:[Link]
-
PubChemLite. "Compound Summary for UBRIHYSSFWNSFF-UHFFFAOYSA-N". National Institutes of Health (NIH). URL: [Link]
- Mitchell, S. A., et al. "Imidazopyrazine Syk inhibitors". Google Patents (US8455493B2).
